![molecular formula C17H9BrN4OS B15283175 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound consists of a benzofuran moiety, a bromophenyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It has also shown promise in antimicrobial and antiviral research.
Material Science: The unique structural features of the compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and chemical transformations.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been found to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the disruption of DNA repair mechanisms and cell signaling pathways . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells, contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo-thiadiazole core and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Benzofuran Derivatives: Compounds containing the benzofuran moiety also display diverse chemical reactivity and biological activities, making them valuable in medicinal chemistry and material science.
Uniqueness
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features, which contribute to its distinct chemical reactivity and biological activities. The presence of both the benzofuran and bromophenyl groups enhances its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C17H9BrN4OS |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9BrN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H |
InChI-Schlüssel |
BQJXZXIWLANRRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)
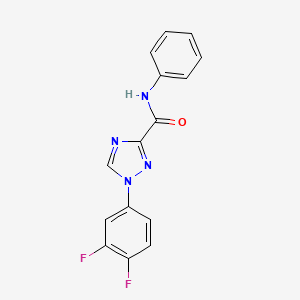
![2,2,3,3-tetramethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B15283109.png)
![8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline](/img/structure/B15283111.png)
![3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283112.png)
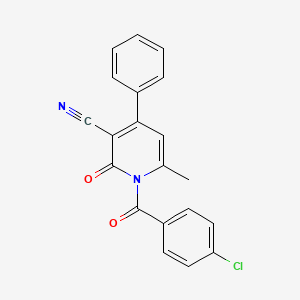
![1-({6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B15283125.png)
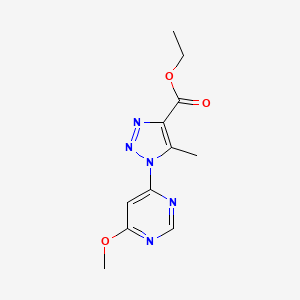
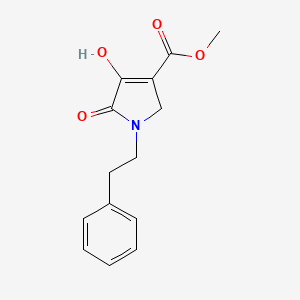
![N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B15283157.png)
![9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283172.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)
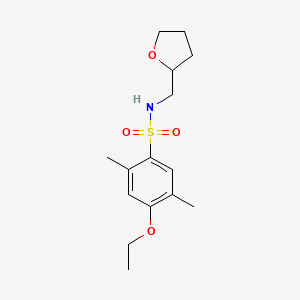
![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
